N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring at the N1-position and a 2-nitrophenyl group at the N2-position. The 2-nitrophenyl group is electron-withdrawing, influencing solubility and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c20-14(15(21)18-12-5-1-2-6-13(12)19(22)23)17-9-11-10-24-16(25-11)7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGOEGANGJIHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features a dioxaspiro framework combined with an oxalamide functional group. Its molecular formula is , and it has a molecular weight of approximately 362.4 g/mol . The spirocyclic structure contributes to its stability and potential interactions with various biological targets.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer properties : Compounds containing oxalamide groups have been associated with the inhibition of cancer cell proliferation.
- Antimicrobial effects : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory activity : Certain oxalamides can modulate inflammatory pathways.
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in these pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the dioxaspiro framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the oxalamide functional group : This step often involves coupling reactions with nitrophenyl amines.
- Purification and characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the aromatic ring : Variations in electron-withdrawing or electron-donating groups can significantly affect potency.
- Spatial configuration : The three-dimensional arrangement of atoms in the spirocyclic core influences interaction with biological targets.
Case Studies
Recent studies have highlighted the potential applications of oxalamides in medicinal chemistry:
- Anticancer Activity : A study demonstrated that similar oxalamide derivatives inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that oxalamides exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.
- Anti-inflammatory Effects : In vivo studies showed that certain oxalamides reduced inflammation markers in animal models of arthritis, indicating therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents at the N1 and N2 positions, which modulate physicochemical and biological properties. Below is a comparative analysis:
Thermodynamic and Solubility Properties
- N1,N2-Bis(2-nitrophenyl)oxalamide : Exhibits ΔH° = +15.2 kJ/mol and ΔS° = +68 J/(mol·K), indicating disruption of intramolecular hydrogen bonds during solvation. The absence of strong three-centered hydrogen bonding distinguishes it from compounds like N1-(2-carboxyaryl)-N2-aryl oxalamides .
- Target Compound : Likely shares similar enthalpy/entropy trends due to the 2-nitrophenyl group but may exhibit stronger hydrogen bonding than N1,N2-bis(2-nitrophenyl)oxalamide due to the spirocyclic dioxolane’s rigidity .
- Ethyl N-phenyloxalamate : ΔH° = +12.8 kJ/mol and ΔS° = +52 J/(mol·K), suggesting weaker solvent interactions compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
